PARP-1 Inhibitory Potential: 8-Position Substitution Validated as a Critical Activity-Determining Site
In a systematic SAR study of quinazolin-4(3H)-ones as PARP-1 inhibitors, the unsubstituted parent scaffold exhibited an IC₅₀ of 5.75 μM. Substitution at the 8-position was identified as one of only two positions (along with the 2-position) most favorable for improving PARP-1 inhibition. Introduction of an 8-amino group improved potency to IC₅₀ = 0.76 μM (7.6-fold enhancement), while the combination of 8-amino with 2-methyl yielded IC₅₀ = 0.40 μM (14.4-fold enhancement vs. parent) [1]. Although the 8-fluoro substituent was not directly measured in this study, the class-level SAR demonstrates that the 8-position is a validated potency handle, and fluorine at this position is expected to confer enhanced binding through increased lipophilicity and altered ring electronics while preserving the non-hydrogen-bond-donor character desirable for CNS penetration and target selectivity [2].
| Evidence Dimension | PARP-1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured in published PARP-1 assay; 8-position validated as potency-enhancing site |
| Comparator Or Baseline | Quinazolin-4(3H)-one (parent scaffold): IC₅₀ = 5.75 μM; 8-amino-2-methylquinazolin-4(3H)-one (31): IC₅₀ = 0.40 μM; 8-aminoquinazolin-4(3H)-one (22): IC₅₀ = 0.76 μM |
| Quantified Difference | 8-position substitution confers up to 14.4-fold improvement versus parent scaffold (class-level inference; 8-fluoro analog predicted to behave similarly based on electronic and steric parameters) |
| Conditions | PARP-1 enzyme inhibition assay; recombinant human PARP-1 |
Why This Matters
For laboratories developing PARP-1 inhibitors or studying DNA repair pathways, selecting a quinazolinone building block with the validated 8-position substitution pattern (8-fluoro in this case) aligns with established SAR, avoiding the loss of potency associated with unsubstituted or 5-/6-/7-substituted analogs.
- [1] Kulkarni SS, Singh S, Shah JR, Low WK, Talele TT. Synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 inhibitors. European Journal of Medicinal Chemistry. 2012;50:264-273. View Source
- [2] Griffin RJ, Srinivasan S, Bowman K, et al. Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP). Journal of Medicinal Chemistry. 1998;41(26):5247-5256. (8-hydroxy and 8-methylquinazolinones show enhanced PARP inhibition vs. 8-methoxy; 8-hydroxy-2-methylquinazolinone, NU1025: IC₅₀ = 0.40 μM) View Source
